molecular formula C18H12O4 B12115894 3-Acryloyloxy flavone

3-Acryloyloxy flavone

Cat. No.: B12115894
M. Wt: 292.3 g/mol
InChI Key: HJZAMGOUMHMUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acryloyloxy flavone: is a synthetic derivative of flavone, a class of flavonoids known for their diverse biological activities. Flavonoids are polyphenolic compounds found in various fruits, vegetables, and grains, and they are known for their antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acryloyloxy flavone typically involves the acylation of flavone with acryloyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Acryloyloxy flavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .

Scientific Research Applications

Chemistry: 3-Acryloyloxy flavone is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as an antioxidant and anti-inflammatory agent. It is also investigated for its ability to modulate various biological pathways .

Medicine: The compound’s anticancer properties are of particular interest in medicinal chemistry. It is being explored for its potential to inhibit cancer cell proliferation and induce apoptosis in cancer cells .

Industry: In the industrial sector, this compound is used in the production of polymers and coatings due to its ability to undergo polymerization reactions. It is also utilized in the development of new materials with enhanced properties .

Mechanism of Action

The mechanism of action of 3-Acryloyloxy flavone involves its interaction with various molecular targets and pathways. It can inhibit oxidative stress by scavenging free radicals and reducing reactive oxygen species (ROS) levels. Additionally, it modulates signaling pathways involved in inflammation and cell proliferation, such as the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

Uniqueness: This functional group also allows for further modifications, making it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

(4-oxo-2-phenylchromen-3-yl) prop-2-enoate

InChI

InChI=1S/C18H12O4/c1-2-15(19)22-18-16(20)13-10-6-7-11-14(13)21-17(18)12-8-4-3-5-9-12/h2-11H,1H2

InChI Key

HJZAMGOUMHMUOQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.